molecular formula C18H20ClNO2 B14418646 N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide CAS No. 79998-69-9

N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B14418646
CAS No.: 79998-69-9
M. Wt: 317.8 g/mol
InChI Key: MLTGZQHPMUKQSU-UHFFFAOYSA-N
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Description

N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3-chlorobenzene with 2-bromo-2-methoxyacetophenone under basic conditions to form the intermediate. This intermediate is then subjected to amide formation using an appropriate amine source under acidic or basic conditions, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-hydroxyphenyl)acetamide
  • N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-ethoxyphenyl)acetamide
  • N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide

Uniqueness

N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of both a methoxy group and a chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

CAS No.

79998-69-9

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,14-8-6-9-15(19)12-14)20-17(21)11-13-7-4-5-10-16(13)22-3/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

MLTGZQHPMUKQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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